3-(2,2-Dimethylpropyl)cyclobutan-1-ol
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Overview
Description
3-(2,2-Dimethylpropyl)cyclobutan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclobutane derivative with a neopentyl group attached to the third carbon of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)cyclobutan-1-ol typically involves the cycloaddition of appropriate precursors. One common method is the [2+2] cycloaddition reaction, where a suitable alkene and a diene are reacted under specific conditions to form the cyclobutane ring. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated or aminated cyclobutane derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.
Neopentyl alcohol: Contains a neopentyl group but lacks the cyclobutane ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Uniqueness
3-(2,2-Dimethylpropyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the neopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)6-7-4-8(10)5-7/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJMOLVICIJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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